molecular formula C6H11NO4 B1319805 2-(2-Methoxyacetamido)propanoic acid

2-(2-Methoxyacetamido)propanoic acid

Cat. No.: B1319805
M. Wt: 161.16 g/mol
InChI Key: ZYAUFQSPAQSBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyacetamido)propanoic acid: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is an acylalanine derivative and is often used as an intermediate in the synthesis of other compounds. Its chemical structure includes an alanine backbone with a methoxyacetyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyacetamido)propanoic acid typically involves the acylation of a substituted aniline with methoxyacetic acid and phosphorus trichloride in a solvent. This is followed by the alkylation of the resulting N-methoxyacetyl-aniline derivative with an alkyl halide in the presence of an alkali metal, alkali metal alcoholate, alkali metal amide, or complex metal hydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyacetamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxyacetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: 2-(2-Methoxyacetamido)propanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules.

Biology: In biological research, it is used to study enzyme interactions and metabolic pathways. Its derivatives can act as enzyme inhibitors or activators.

Medicine: Its derivatives are explored for their therapeutic properties, including antifungal and antibacterial activities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, particularly fungicides like metalaxyl .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyacetamido)propanoic acid involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it interferes with the synthesis of RNA and DNA in sensitive fungi strains, thereby inhibiting their growth . The compound’s methoxyacetyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Uniqueness: 2-(2-Methoxyacetamido)propanoic acid is unique due to its specific methoxyacetyl group, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-[(2-methoxyacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-4(6(9)10)7-5(8)3-11-2/h4H,3H2,1-2H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAUFQSPAQSBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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